molecular formula C10H17ClN2O4S3 B1684376 Dorzolamide hydrochloride CAS No. 130693-82-2

Dorzolamide hydrochloride

Cat. No. B1684376
M. Wt: 360.9 g/mol
InChI Key: OSRUSFPMRGDLAG-QMGYSKNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dorzolamide hydrochloride is a topical carbonic anhydrase inhibitor that is used to treat glaucoma and ocular hypertension. It is a white, odorless, crystalline powder that is soluble in water and slightly soluble in ethanol. Dorzolamide hydrochloride is a prodrug that is hydrolyzed to its active metabolite, dorzolamide, upon contact with the cornea. Dorzolamide hydrochloride has been studied extensively in vitro and in vivo and has been found to be effective in the treatment of glaucoma and ocular hypertension.

Scientific research applications

Pharmacology and Therapeutic Potential in Glaucoma and Ocular HypertensionDorzolamide hydrochloride, a topical carbonic anhydrase inhibitor, is primarily utilized in reducing intraocular pressure (IOP) by diminishing aqueous humour formation. This application is crucial in managing glaucoma and ocular hypertension. As the first of its kind for clinical use, dorzolamide has demonstrated efficacy in lowering IOP in patients with open-angle glaucoma or ocular hypertension when administered three times daily. It offers a potential alternative for patients intolerant of or unable to receive ophthalmic beta-adrenergic antagonists, without the systemic adverse events associated with oral carbonic anhydrase inhibitors. The most common adverse effects noted are bitter taste and transient local burning or stinging, with conjunctivitis being a primary reason for discontinuation in some cases (Balfour & Wilde, 1997).

Future Perspective in Topical Glaucoma TherapeuticsExploring the potential of dorzolamide hydrochloride in topical formulations highlights its significance in glaucoma therapeutics. Despite the challenges posed by solubility and penetration, innovative formulation approaches have enabled the effective topical application of carbonic anhydrase inhibitors like dorzolamide. This advancement not only promises localized effects with fewer side effects but also offers an effective alternative to oral acetazolamide, underscoring the ongoing need for research in developing more efficient and cost-effective glaucoma treatments (Kaur et al., 2002).

Fixed Combinations with Other Glaucoma MedicationsThe development of fixed combinations, such as dorzolamide-timolol, represents a significant advancement in glaucoma management. These combinations have proven to be more effective than individual components and offer benefits in terms of convenience, adherence, and potentially safety. The dorzolamide-timolol combination, in particular, has demonstrated efficacy comparable to monotherapy with latanoprost, timolol, and brimonidine, illustrating the integral role of dorzolamide in combination therapies for glaucoma (Fechtner & Realini, 2004).

Antiglaucoma Carbonic Anhydrase Inhibitors A Patent Review

A review of patents related to antiglaucoma carbonic anhydrase inhibitors, including dorzolamide, underscores the continuous innovation in this therapeutic field. The focus on developing new formulations and combinations indicates the potential for improved treatments for glaucoma, a leading cause of blindness worldwide. This patent review highlights the ongoing efforts to enhance the efficacy, safety, and patient compliance associated with dorzolamide and other carbonic anhydrase inhibitors in glaucoma therapy (Masini et al., 2013).

properties

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-QMGYSKNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045530
Record name Dorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dorzolamide hydrochloride

CAS RN

130693-82-2
Record name Dorzolamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130693-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dorzolamide hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide hydrochloride
Reactant of Route 2
Dorzolamide hydrochloride
Reactant of Route 3
Dorzolamide hydrochloride
Reactant of Route 4
Dorzolamide hydrochloride
Reactant of Route 5
Dorzolamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dorzolamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.